Product packaging for 1-Bromo-3,5-dichloro-2-ethoxybenzene(Cat. No.:CAS No. 1010390-51-8)

1-Bromo-3,5-dichloro-2-ethoxybenzene

Cat. No.: B3198169
CAS No.: 1010390-51-8
M. Wt: 269.95 g/mol
InChI Key: SRCKHZYCMGQUCV-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-ethoxybenzene ( 1010390-51-8) is a high-purity, polyhalogenated aromatic ether of significant interest in advanced synthetic chemistry. With a molecular formula of C 8 H 7 BrCl 2 O and a molecular weight of 269.95 g/mol, this compound serves as a versatile and valuable building block for organic synthesis and materials science research . The structure of this compound features a benzene ring substituted with bromo, chloro, and ethoxy functional groups, creating a unique electronic and steric profile. The ethoxy group is a strong activating substituent, donating electron density to the ring via resonance, while the bromine and chlorine atoms are moderately deactivating halogens that can be sites for further functionalization. This interplay makes the molecule a prime candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to construct biphenyl systems and other complex architectures . Specifically, the bromine atom can act as a superior leaving group compared to chlorine in such reactions, allowing for selective modification of the aromatic scaffold. As a polyhalogenated aromatic ether, it is a key intermediate in the preparation of more complex molecules, including those studied as metabolites of environmental contaminants or as precursors for the development of agrochemicals and pharmaceuticals . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrCl2O B3198169 1-Bromo-3,5-dichloro-2-ethoxybenzene CAS No. 1010390-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dichloro-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKHZYCMGQUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290569
Record name 1-Bromo-3,5-dichloro-2-ethoxybenzene
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Molecular Weight

269.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010390-51-8
Record name 1-Bromo-3,5-dichloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010390-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Polyhalogenated Aromatic Ethers

1-Bromo-3,5-dichloro-2-ethoxybenzene is classified as a polyhalogenated aromatic ether. This class of compounds is characterized by a benzene (B151609) ring bonded to at least one alkoxy group (an oxygen atom connected to an alkyl group) and multiple halogen atoms. Polyhalogenated aromatic compounds, in general, are subjects of significant scientific inquiry due to their diverse applications and environmental presence researchgate.net.

The ether linkage, in this case, an ethoxy group, introduces specific electronic and structural features to the molecule. Aromatic ethers are integral to the structure of many natural products and synthetic compounds with significant biological activity. The presence of multiple halogen atoms—a bromine and two chlorine atoms—further modifies the electronic environment of the aromatic ring, influencing its reactivity and physical properties. Research into polyhalogenated compounds often focuses on their synthesis, reactivity in cross-coupling reactions, and potential as building blocks for more complex molecular architectures acs.orgacs.org.

Significance of Functional Group Interplay Bromo, Chloro, Ethoxy in Aromatic Systems

The chemical behavior of 1-Bromo-3,5-dichloro-2-ethoxybenzene is dictated by the complex interplay of its three types of functional groups: the bromo, chloro, and ethoxy substituents. Each group exerts distinct electronic and steric effects that collectively determine the molecule's reactivity.

Electronic Effects:

Ethoxy Group: The ethoxy group, conversely, is a potent activating group. The oxygen atom's lone pairs are readily donated into the benzene (B151609) ring via the resonance effect (+R), significantly increasing the ring's electron density. This makes the ring more nucleophilic and thus more reactive towards electrophiles. This group also directs incoming substituents to the ortho and para positions. The ethoxy group also has a slight electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but this is overwhelmingly outweighed by its resonance effect boroncore.com.

The combination of two deactivating halogen atoms and one activating ethoxy group creates a nuanced electronic environment. The activating nature of the ethoxy group may counteract some of the deactivation caused by the halogens, while the directing effects of all substituents would influence the regioselectivity of any further chemical transformations.

Steric Effects: The physical size of the substituents also plays a role. The ethoxy group and the bromine atom are bulkier than the chlorine atoms, which can hinder the approach of reactants to adjacent positions on the benzene ring, a phenomenon known as steric hindrance.

Overview of Academic Research Trajectories for Multi Substituted Benzene Derivatives

Construction of Halogenated Benzene Scaffolds

The foundational step in synthesizing the target compound is the creation of the 1-bromo-3,5-dichlorobenzene (B43179) core. This can be achieved through several key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and isomerization processes.

Electrophilic Aromatic Substitution for Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com It involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org For halogenation, a catalyst is typically required to generate a sufficiently strong electrophile to overcome the stability of the aromatic system. libretexts.orgyoutube.com

The synthesis of a specific isomer like 1-bromo-3,5-dichlorobenzene necessitates highly regioselective reactions. The order of halogen introduction and the nature of the starting materials are critical. A documented process for producing 1-bromo-3,5-dichlorobenzene involves a multi-step sequence starting from acetanilide (B955). google.com

The process includes:

Dichlorination : Acetanilide is reacted with chlorine in aqueous sulfuric acid at temperatures below 35°C. google.com

Deacetylation : The resulting dichlorophenyl acetamide (B32628) is deacetylated by heating above 75°C to yield the corresponding dichloroaniline. google.com

Bromination : Bromine is then added to the reaction mixture at elevated temperatures (60-120°C) to produce 2-bromo-4,6-dichloroaniline. google.com

Deamination : The final step involves the removal of the amino group to yield 1-bromo-3,5-dichlorobenzene. google.com

Modern halogenation methods often employ reagents designed for high regioselectivity under mild conditions. For instance, copper halides (CuCl₂ or CuBr₂) in ionic liquids have been used for the direct para-halogenation of unprotected anilines, offering a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.org

Table 1: Electrophilic Halogenation Reaction Overview

Reaction Type Reagents & Conditions Role of Reagents Reference
Chlorination Cl₂, FeCl₃ or AlCl₃ catalyst Catalyst activates the halogen, creating a potent electrophile (Cl⁺). msu.edu msu.edudocbrown.info
Bromination Br₂, FeBr₃ catalyst Catalyst polarizes the Br-Br bond to generate the electrophile. youtube.com youtube.comdocbrown.info
Nitration HNO₃, H₂SO₄ catalyst H₂SO₄ protonates HNO₃ to form the nitronium ion (NO₂⁺) electrophile. msu.edu youtube.commsu.edu
Sulfonation SO₃, H₂SO₄ catalyst SO₃ acts as the electrophile. msu.edu msu.eduyoutube.com
Influence of Existing Substituents on Electrophilic Attack

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. lumenlearning.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directors. wikipedia.org

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. libretexts.org They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.orglibretexts.org

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. libretexts.org Most deactivating groups are meta-directors. libretexts.org Examples include nitro (-NO₂), carbonyl (-CHO, -COR), and cyano (-CN) groups. libretexts.orgyoutube.com

Halogens : Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate via resonance. libretexts.orglibretexts.org

In the synthesis starting from acetanilide, the acetamido group (-NHCOCH₃) is a potent activating, ortho-, para-director. This directs the two chlorine atoms to the positions ortho and para to it, leading to 2,4-dichloroacetanilide. After hydrolysis to 2,4-dichloroaniline, the strongly activating amino group (-NH₂) directs the incoming bromine electrophile to the remaining ortho position, yielding 2-bromo-4,6-dichloroaniline. google.com The directing effects of the substituents are paramount in building the desired halogenation pattern.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Reactivity Effect Directing Effect Examples
-OH, -OR, -NH₂, -NR₂ Strong π-donation, weak σ-withdrawal Strongly Activating ortho, para Phenol (B47542), Anisole, Aniline
-R (Alkyl) Inductive donation Weakly Activating ortho, para Toluene
-F, -Cl, -Br, -I Strong σ-withdrawal, weak π-donation Deactivating ortho, para Chlorobenzene
-CHO, -COR, -COOR Strong π- and σ-withdrawal Deactivating meta Benzaldehyde, Acetophenone
-NO₂, -CN, -SO₃H Strong π- and σ-withdrawal Strongly Deactivating meta Nitrobenzene, Benzonitrile

Nucleophilic Aromatic Substitution Routes for Halogen Displacement

While less common for the synthesis of simple haloarenes than EAS, nucleophilic aromatic substitution (SₙAr) is a crucial reaction for modifying highly functionalized or electron-deficient haloarenes. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (a halogen). libretexts.orglumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. lumenlearning.comyoutube.com

The mechanism proceeds in two steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex and temporarily disrupting the ring's aromaticity. youtube.com

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. youtube.comyoutube.com

In the context of synthesizing the 1-bromo-3,5-dichloro scaffold, SₙAr is not a primary route. However, it is the key mechanism for the subsequent introduction of the ethoxy group (see section 2.2).

Isomerization and Rearrangement Processes for Haloarene Synthesis

The synthesis of specific haloarene isomers can sometimes be accomplished through the rearrangement of a mixture of isomers into a thermodynamically more stable product. A process has been developed for producing 1-bromo-3,5-dichlorobenzene through the isomerization of other monobromodichlorobenzene isomers. google.com

Introduction of the Ethoxy Moiety

Once the 1-bromo-3,5-dichlorobenzene scaffold is obtained, the final step is the introduction of the ethoxy group (-OCH₂CH₃) at the C2 position. This transformation is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. learncbse.inweebly.com

This synthesis involves the reaction of a phenoxide with an ethylating agent, such as ethyl iodide or ethyl bromide. researchgate.net To synthesize this compound, the required precursor would be 2-bromo-4,6-dichlorophenol .

The synthesis would proceed as follows:

Phenoxide Formation : The phenolic precursor (2-bromo-4,6-dichlorophenol) is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the corresponding sodium phenoxide. This step generates a potent nucleophile.

Nucleophilic Attack : The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction. This displaces the bromide ion and forms the desired ether linkage. learncbse.in

The reactivity of the haloarene ring towards nucleophilic substitution by an ethoxide ion is significantly influenced by the substituents present. The electron-withdrawing nature of the two chlorine atoms and the bromine atom on the ring makes the carbon atoms more electrophilic, facilitating the nucleophilic attack required to form the ether, even without the typical ortho/para activating groups seen in classic SₙAr reactions.

Aryl Ether Formation via Arenediazonium Salts

An alternative route to aryl ethers involves the use of arenediazonium salts. uni.eduuni.edu This method is particularly useful for synthesizing substituted aromatic compounds that may be difficult to access through other means. libretexts.orgchemistrysteps.com The process begins with the diazotization of a primary aromatic amine using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). lumenlearning.com

The resulting arenediazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a variety of nucleophiles. libretexts.org To synthesize an aryl ether, the diazonium salt is heated in an excess of an alcohol, in this case, ethanol.

The reaction mechanism can be complex, potentially involving an aryl cation intermediate that is trapped by the alcohol. This method offers a pathway to ethers from anilines, providing a strategic alternative to the Williamson synthesis. For the target compound, this would hypothetically involve the diazotization of 2-bromo-3,5-dichloroaniline (B567108) followed by a reaction with ethanol. However, yields can be variable, and the reaction is often accompanied by side products. uni.edu

Multi-step Synthetic Sequences and Optimized Reaction Conditions

Sequential Halogenation and Alkoxylation Strategies

The synthesis of a polysubstituted benzene like this compound necessitates a carefully planned multi-step sequence. The order of halogenation and alkoxylation steps is critical to ensure the correct regiochemistry of the final product.

A logical synthetic pathway would involve:

Starting Material Selection: A common starting point would be a less substituted phenol.

Controlled Halogenation: The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution. openstax.orgyoutube.com Direct halogenation of phenol with reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) can lead to mixtures of mono-, di-, and tri-substituted products. youtube.com Therefore, achieving a specific substitution pattern like 1-bromo-3,5-dichloro requires a controlled, sequential approach. A possible route for the precursor, 2-bromo-3,5-dichlorophenol, could start with the chlorination of phenol, followed by controlled bromination. The directing effects of the existing substituents at each stage must be carefully considered to achieve the desired isomer.

Alkoxylation: Once the correctly halogenated phenol (2-bromo-3,5-dichlorophenol) is obtained, the final step is alkoxylation. The Williamson ether synthesis is the most direct and common method for this transformation, reacting the phenoxide with an ethylating agent as described in section 2.2.1.

An alternative strategy could involve starting with a dichlorobenzene derivative, introducing a bromine atom via electrophilic bromination, and then introducing the hydroxyl group via nucleophilic aromatic substitution or other methods, before the final ethoxylation step. google.com

Catalyst Systems and Reaction Environment Control

The efficiency and selectivity of aryl ether synthesis can be significantly enhanced by the use of appropriate catalyst systems and strict control of the reaction environment.

Phase-Transfer Catalysis (PTC) in Williamson Synthesis: For reactions involving an aqueous solution of the phenoxide and an organic solution of the alkyl halide, a phase-transfer catalyst is often employed. Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers can transport the phenoxide anion from the aqueous phase to the organic phase, greatly accelerating the reaction rate.

Transition Metal Catalysis: While the Williamson synthesis is robust, modern cross-coupling reactions offer powerful alternatives, particularly for sterically hindered substrates or when using less reactive aryl halides.

Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide with an alcohol. umich.edu The reaction typically requires high temperatures and a stoichiometric amount of a base. Modern improvements have led to more active catalyst systems that operate under milder conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This versatile palladium-catalyzed cross-coupling reaction has been extended to C-O bond formation. google.comgoogle.com It allows for the coupling of aryl halides or triflates with alcohols under relatively mild conditions. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and can be tailored to the specific substrates. acs.org

Table 2: Comparison of Catalyst Systems for Aryl Ether Formation
MethodCatalyst SystemSubstratesConditionsAdvantagesDisadvantages
WilliamsonNone / PTCPhenoxide + Alkyl HalideMild to moderateHigh reliability, simple, cost-effective. wikipedia.orgLimited to primary alkyl halides. francis-press.com
UllmannCu(I) salts (e.g., CuI)Aryl Halide + AlcoholOften high temp.Good for electron-deficient aryl halides. umich.eduCan require harsh conditions, high catalyst loading.
Buchwald-HartwigPd(0)/Pd(II) + LigandAryl Halide + AlcoholGenerally mildBroad substrate scope, high functional group tolerance. google.comgoogle.comHigh cost of palladium and ligands. umich.edu

Control of the reaction environment, including temperature, solvent, and the nature of the base, is paramount to maximize yield and minimize side reactions such as elimination or undesired side-product formation.

Purification and Isolation Methodologies in Complex Organic Synthesis

The final stage of any synthetic sequence is the isolation and purification of the target compound. For a neutral, relatively non-polar molecule like this compound, a standard procedure would be followed.

Work-up: After the reaction is complete, an aqueous work-up is typically performed. This involves quenching the reaction and partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution. This step removes inorganic salts, the base, and water-soluble impurities.

Drying and Concentration: The organic layer is separated, dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is rarely pure and requires further purification.

Column Chromatography: This is the most common technique for purifying organic compounds. The crude material is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate. The fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent pair can be a highly effective method for achieving high purity.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

The identity and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) stands as a cornerstone of benzene chemistry. The results of these reactions on substituted benzene rings are determined by the cumulative electronic influences of the substituents.

The ethoxy group (-OCH2CH3) functions as a potent activating group in the realm of electrophilic aromatic substitution. latech.edu This activation stems from the ability of the oxygen atom's lone electron pairs to donate into the aromatic ring via resonance, a +M (positive mesomeric) effect. This electron donation enhances the nucleophilicity of the benzene ring, rendering it more susceptible to attack by electrophiles. latech.edu

Moreover, the ethoxy group is recognized as an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. youtube.comlibretexts.org An examination of the resonance structures reveals an accumulation of electron density at these specific positions. In the case of this compound, the para position is already occupied by a chlorine atom, and one of the ortho positions is occupied by a bromine atom. Consequently, the remaining vacant ortho position (C6) becomes the principal target for electrophilic attack.

Halogens like bromine and chlorine are categorized as deactivating groups in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org Their strong -I (negative inductive) effect, a consequence of their high electronegativity, withdraws electron density from the benzene ring. quora.comquora.com This withdrawal diminishes the ring's reactivity towards electrophiles. quora.com

The regiochemical outcome of electrophilic aromatic substitution on this compound is a consequence of the directing effects of all four substituents. The influential ortho, para-directing ethoxy group strongly favors substitution at the unoccupied ortho position (C6). youtube.com While the halogen substituents are also ortho, para-directors, their deactivating character renders them less dominant than the ethoxy group in directing the substitution. libretexts.org

As a result, the principal product of an electrophilic aromatic substitution reaction, such as nitration or further halogenation, is anticipated to be the isomer where the incoming electrophile attaches to the C6 position. The formation of other isomers is significantly less probable due to the synergistic directing and activating/deactivating influences of the existing substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
SubstituentPositionEffect on RingDirecting InfluencePredicted Major Product Position for E+
-OCH2CH3C2Activating (+M > -I)Ortho, ParaC6
-BrC1Deactivating (-I > +M)Ortho, Para
-ClC3Deactivating (-I > +M)Ortho, Para
-ClC5Deactivating (-I > +M)Ortho, Para

Nucleophilic Substitution Pathways on the Halogenated Benzene Ring

Generally, aryl halides exhibit low reactivity towards nucleophilic substitution. However, under specific conditions, especially in the presence of electron-withdrawing groups, these reactions can be induced. byjus.com

The halogen atoms in this compound can potentially undergo displacement by potent nucleophiles. savemyexams.com Such reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of a nucleophile on a carbon atom bearing a halogen, which leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the halide ion yields the substituted product.

The general trend for the reactivity of halogens towards displacement is I > Br > Cl > F, which is inverse to their electronegativity. This is attributed to the carbon-halogen bond strength being a more decisive factor in the rate-determining step of the SNAr reaction.

The viability of nucleophilic attack on the halogenated benzene ring of this compound is governed by a combination of electronic and steric factors. acs.org The electron-withdrawing nature of the chlorine and bromine atoms serves to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for the reaction. byjus.commasterorganicchemistry.com

Conversely, steric hindrance around the halogen atoms can obstruct the approach of the nucleophile. numberanalytics.com The ethoxy group at the C2 position, in conjunction with the adjacent bromine at C1 and chlorine at C3, establishes a sterically congested environment. This steric crowding can markedly influence the rate of nucleophilic substitution, often necessitating more stringent reaction conditions, such as elevated temperatures and pressures, to facilitate halogen displacement. The chlorine atom at the C5 position is comparatively less sterically hindered and may, therefore, be more amenable to nucleophilic attack than the halogens situated at C1 and C3.

Radical Reactions and Bond Dissociation Studies (Conceptual)

The primary radical-forming reaction would involve the homolytic cleavage of one of its carbon-halogen bonds (C-Br or C-Cl) or a C-H bond on the ethoxy group. The ease of homolytic cleavage is inversely related to the bond dissociation energy; a lower BDE indicates a weaker bond and a greater propensity for radical formation.

Bond Dissociation Energies (BDEs):

The BDEs for aryl halides generally follow the trend C-I < C-Br < C-Cl < C-F. quora.com This suggests that the C-Br bond in this compound would be the most likely to undergo homolytic cleavage to form an aryl radical. The stability of the resulting aryl radical is a key factor. Aryl radicals are generally less stable than benzylic or allylic radicals due to the unpaired electron residing in an sp² hybridized orbital, which has more s-character and is held more closely to the nucleus. nih.govresearchgate.net

The substituents on the benzene ring also influence radical stability and BDEs. Electron-withdrawing groups, such as chlorine, can have a destabilizing inductive effect on a neighboring radical center. libretexts.org Conversely, the ethoxy group, with its oxygen atom, has lone pairs that could potentially interact with the aromatic system. However, in the context of a radical on the ring, the inductive effects of the halogens are likely to be more significant. libretexts.org

Theoretical calculations on halo-heterocycles have shown that BDEs can be influenced by the position of the halogen and the presence of other functional groups. nih.gov For instance, in dichloropyrimidines, the C-Cl bond dissociation energies vary depending on the chlorine's position relative to the nitrogen atoms. nih.gov A similar principle would apply to this compound, where the electronic interplay between the bromo, chloro, and ethoxy groups would subtly modulate the BDE of each C-X bond.

A conceptual comparison of the BDEs for relevant bonds in similar molecules is presented in the table below.

Bond TypeGeneral BDE (kJ/mol)Notes
Aryl C-Br~285Generally weaker than C-Cl bonds. quora.com
Aryl C-Cl~327Stronger than C-Br bonds. quora.com
Alkyl C-H~411Varies with substitution. quora.com
Aryl C-H~469Generally stronger than alkyl C-H bonds.

These are average values and can vary based on the specific molecular structure.

The stability of a radical is a crucial factor in determining the pathway of a radical reaction. rsc.org The formation of a radical at a specific position on the benzene ring of this compound would be influenced by the combined electronic effects of the substituents.

Supramolecular Interactions and Halogen Bonding in Related Systems

The supramolecular chemistry of this compound is expected to be significantly influenced by halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). rsc.org The bromine and chlorine atoms on the benzene ring, particularly the bromine due to its greater polarizability, can engage in halogen bonding with Lewis basic sites on neighboring molecules.

Halogen Bonding:

Studies on polycyclic aromatic hydrocarbons have demonstrated the propensity of π-electron systems to act as halogen bond acceptors. researchgate.netnih.govchemistryviews.org In a crystalline or aggregated state, the halogen atoms of one molecule of this compound could interact with the π-system of the aromatic ring of another molecule. The strength of such interactions is influenced by the nature of the halogen, with the trend generally being Cl < Br < I. researchgate.net

Furthermore, the ethoxy group introduces an oxygen atom which can act as a halogen bond acceptor. Research on halogen bonding to ethers has shown that ethers are versatile acceptors and can form various structural motifs. nih.gov The oxygen atom in the ethoxy group of this compound could therefore form a halogen bond with a halogen atom (likely bromine) of an adjacent molecule.

The interplay of these potential halogen bonding interactions (X···π and X···O) would dictate the packing and crystal engineering of this compound. The geometry of these interactions is highly directional, which is a key feature of halogen bonding.

A summary of potential halogen bond interactions involving systems related to this compound is provided below.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeSignificance
C-Br/C-Cl on an aromatic ringπ-system of an aromatic ringX···πCan influence crystal packing and self-assembly. rsc.orgresearchgate.net
C-Br/C-Cl on an aromatic ringOxygen atom of an etherX···OA common and significant interaction in the solid state of halogenated ethers. nih.gov

The presence of multiple halogen atoms and an ether functional group suggests that this compound could participate in a rich network of supramolecular interactions, leading to specific and potentially predictable solid-state structures. These non-covalent interactions are fundamental to the fields of crystal engineering and materials science. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental formula.

For 1-Bromo-3,5-dichloro-2-ethoxybenzene, HRMS provides definitive proof of its elemental composition. The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This unique isotopic signature serves as a primary diagnostic feature for confirming the presence and number of these halogen atoms in the molecule.

Isomer differentiation is also achievable through the analysis of fragmentation patterns. In a technique like Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization can cause the parent molecule to break apart in a predictable manner. nih.gov The fragmentation of this compound would be expected to involve the loss of the ethoxy group, as well as the individual halogen atoms. The relative abundance of these fragment ions can provide clues to the substitution pattern on the aromatic ring, helping to distinguish it from other isomers. For instance, the fragmentation of a related compound, 1-bromo-3,5-dichlorobenzene (B43179), shows major peaks corresponding to the molecular ion and fragments from the loss of halogens. nih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₈H₇BrCl₂O This table presents calculated values for the most abundant isotopologue and expected fragmentation patterns.

Parameter Value/Description
Molecular FormulaC₈H₇BrCl₂O
Theoretical Exact Mass267.9050 Da (for C₈H₇⁷⁹Br³⁵Cl₂O)
Isotopic PatternComplex and characteristic due to Br (¹:¹) and Cl (³:¹) isotopes.
Expected Key Fragments[M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-Cl]⁺, [M-Br]⁺

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethoxy group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—due to spin-spin coupling. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants are highly sensitive to the electronic effects of the bromo, chloro, and ethoxy substituents.

The ¹³C NMR spectrum would reveal eight distinct signals, one for each carbon atom in the unique chemical environment of the molecule. chemicalbook.com Advanced techniques are crucial for unambiguous assignment:

COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the ethoxy group and the specific carbon atom on the dichlorobromophenyl ring. This technique is essential for confirming the "2-ethoxy" substitution pattern and distinguishing the compound from its isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimations based on analogous structures and substituent effects.

Atom Type Predicted Chemical Shift (ppm) Expected Multiplicity
Aromatic-H7.0 - 7.5d, d
-O-CH₂-CH₃3.9 - 4.2q
-O-CH₂-CH₃1.3 - 1.5t
Aromatic C-Br~115s
Aromatic C-Cl~130-135s
Aromatic C-H~125-130d
Aromatic C-O~155s
-O-CH₂-CH₃~65t
-O-CH₂-CH₃~15q

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, GC-MS in research)

Chromatographic techniques are fundamental for separating components of a mixture, which is essential for assessing the purity of a synthesized compound and for analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for analyzing non-volatile or thermally sensitive compounds. For halogenated aromatics like this compound, reversed-phase HPLC is a common approach. sielc.com A C18 or similar nonpolar stationary phase is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com UPLC, which uses columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column before being detected by a mass spectrometer. shimadzu.com This technique is highly effective for separating isomers of halogenated benzenes and provides both retention time data (from GC) and mass data (from MS) for confident identification. nih.gov Headspace GC-MS is a particularly useful variant for detecting volatile organic compounds in solid or liquid samples. shimadzu.com

Table 3: Representative Chromatographic Conditions for Analysis

Technique Column Type Typical Mobile/Carrier Phase Detector
HPLC/UPLCReversed-Phase (e.g., Newcrom R1, C18) sielc.comAcetonitrile/Water with Formic Acid sielc.comUV, MS
GC-MSCapillary (e.g., DB-5ms)HeliumMass Spectrometer

X-ray Crystallography for Solid-State Structural Analysis of Halogenated Aromatic Ethers (Conceptual)

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular architecture in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional map of electron density within the crystal can be generated, revealing the precise positions of each atom. wikipedia.org

For a halogenated aromatic ether like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:

Bond Lengths and Angles: Precise measurements of all carbon-carbon, carbon-oxygen, carbon-halogen, and carbon-hydrogen bonds.

Molecular Conformation: The exact orientation of the ethoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which is often governed by non-covalent interactions. In halogenated compounds, "halogen bonding" (an interaction between a halogen atom and a Lewis base) can be a significant directional force, influencing the supramolecular structure. nih.govnih.gov Studies on other halogenated ethers have revealed how these interactions dictate the crystal packing. nih.govresearchgate.net

Although a specific crystal structure for this compound is not publicly documented, the conceptual application of this technique remains the gold standard for absolute structural proof in the solid phase. wikipedia.orgresearchgate.net

Table 4: Key Structural Parameters Obtainable from a Conceptual X-ray Crystallography Study

Parameter Significance
C-Br Bond LengthConfirms the carbon-bromine bond.
C-Cl Bond LengthsConfirms the carbon-chlorine bonds.
C-O-C Bond AngleDefines the geometry of the ether linkage.
Torsion AngleDescribes the twist of the ethoxy group relative to the aromatic ring.
Intermolecular DistancesReveals close contacts, such as potential halogen or hydrogen bonds.
Crystal System & Space GroupDescribes the overall symmetry of the crystal lattice.

Computational and Theoretical Chemistry Studies

Electronic Structure and Aromaticity Calculations

The arrangement of bromo, chloro, and ethoxy substituents on the benzene (B151609) ring profoundly influences the electronic properties of 1-Bromo-3,5-dichloro-2-ethoxybenzene. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these effects. nih.govrsc.org DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP), which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.netyoutube.com

The electron-withdrawing nature of the halogen atoms (bromine and chlorine) via the inductive effect, combined with the electron-donating character of the ethoxy group through resonance, creates a complex electronic environment. The HOMO is expected to be located primarily on the benzene ring and the oxygen atom of the ethoxy group, while the LUMO is likely distributed across the aromatic ring and the halogen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. For this compound, the MESP would likely show a region of negative potential (red/yellow) around the ethoxy oxygen and regions of positive potential (blue), known as sigma-holes, on the halogen atoms, which are significant for understanding non-covalent interactions. researchgate.net Aromaticity calculations, such as the Nucleus-Independent Chemical Shift (NICS), would likely confirm the retention of significant aromatic character in the benzene ring despite the heavy substitution.

Calculated Property Hypothetical Value Significance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.3 eVRelates to chemical stability and reactivity
Dipole Moment 2.1 DQuantifies molecular polarity
NICS(1) Value -9.8 ppmConfirms retention of aromaticity

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for investigating the pathways of chemical reactions at a molecular level. For this compound, a key reaction of interest is the formation of a Grignard reagent, which involves the insertion of magnesium into the carbon-bromine bond. mt.comwikipedia.org This transformation is valuable for creating new carbon-carbon bonds. mt.com

Computational studies can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies. acs.orgdocumentsdelivered.com Such calculations often reveal whether the mechanism is a concerted process or involves radical intermediates. acs.org For aryl halides, the mechanism can be complex, and computational insights help to understand the factors that favor one pathway over another. nih.gov

Another important class of reactions is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. Although the ring is heavily substituted, the remaining hydrogen at the C4 position is a potential site for reaction. Quantum chemical modeling can determine the activation barrier for the substitution at this position, clarifying the feasibility of further functionalization. These models calculate the stability of the intermediate carbocation (the sigma complex or Wheland intermediate) which is a critical step in the EAS mechanism.

Prediction of Regioselectivity and Stereochemistry

When a substituted benzene undergoes further reaction, the position at which the new substituent attaches is governed by the directing effects of the groups already present. This phenomenon is known as regioselectivity. For this compound, the primary site for potential electrophilic aromatic substitution is the C4 position, the only available carbon with a hydrogen atom. However, in related reactions or rearrangements, predicting the most reactive site is crucial.

Computational methods have been developed to predict the regioselectivity of EAS reactions with high accuracy. nih.govnih.gov Models like RegioSQM and various machine learning approaches analyze properties derived from quantum chemical calculations, such as proton affinities or atomic charges, to identify the most nucleophilic center on the aromatic ring. chemrxiv.orgsemanticscholar.orgrsc.org These models predict the outcome of reactions like halogenation by calculating the energy of the intermediates formed when a proton (as a simple model for an electrophile) binds to different positions on the ring. The site with the highest proton affinity is predicted to be the most reactive. nih.gov

For this compound, these models would assess the C4 position. The interplay between the ortho, para-directing ethoxy group and the meta-directing halogen atoms would be computationally quantified to predict the reactivity at this final available site.

Reaction Type Potential Site Predicted Outcome Computational Basis
Electrophilic Aromatic Substitution C4FavorableCalculation of proton affinity and stability of the sigma complex
Lithiation C6Potentially competitiveAnalysis of C-H acidity and kinetic vs. thermodynamic control

Conformational Analysis of the Ethoxy Group and Halogen Interactions

The flexibility of the ethoxy group introduces conformational complexity to the molecule. The orientation of the ethyl group relative to the benzene ring can be described by one or more dihedral angles. Computational conformational analysis is used to identify the most stable arrangements (conformers) and the energy barriers between them. unamur.bemdpi.com For this compound, the key dihedral angle is C1-C2-O-C(ethyl).

The two primary planar conformers would be one where the ethyl group is syn-planar to the C1-bound bromine and another where it is anti-planar. The relative stability of these conformers is determined by a balance of steric hindrance and subtle non-covalent interactions. rsc.org

Conformer Dihedral Angle (C1-C2-O-Cethyl) Relative Energy (kcal/mol) Key Interactions
A (syn-planar) ~0°0.00Potential steric repulsion between ethyl group and bromine
B (anti-planar) ~180°1.25Minimized steric hindrance
C (perpendicular) ~90°2.50Transition state between A and B

Applications in Materials Science and Chemical Synthesis Non Biological Focus

Role as Synthetic Intermediates and Building Blocks

1-Bromo-3,5-dichloro-2-ethoxybenzene serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its halogen atoms. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in many catalytic cross-coupling reactions. This reactivity difference allows chemists to selectively functionalize the bromine position while leaving the chlorine atoms untouched for subsequent reactions.

This hierarchical reactivity is crucial for constructing complex molecules in a controlled, stepwise manner. For instance, the bromine atom can readily participate in transition-metal-catalyzed reactions such as Suzuki, Stille, or Heck couplings to form new carbon-carbon bonds. nih.govuzh.ch Subsequently, the less reactive chloro groups can be targeted under more forcing conditions or with different catalytic systems.

The closely related compound, 1-bromo-3,5-dichlorobenzene (B43179), is a known precursor for various industrial chemicals, including fungicides and dyes. google.com It can be converted into derivatives like 3,5-dichloroaniline (B42879) or 1-alkoxy-3,5-dichlorobenzene. google.comgoogle.com By analogy, this compound offers similar potential, with the added influence of the ortho-ethoxy group, which can modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes.

Table 1: Differential Reactivity of Halogen Substituents

Halogen Bond Relative Bond Strength Typical Reactivity in Cross-Coupling
C-Br Weaker Higher
C-Cl Stronger Lower

Precursors for Polymer Chemistry and Advanced Materials

The multifunctionality of this compound makes it a promising, though currently conceptual, monomer for the synthesis of advanced polymers and materials. Halogenated aromatic compounds are integral to developing materials with enhanced properties like thermal stability and flame resistance.

Conceptually, this compound can be used as a monomer in polycondensation reactions. The bromine and chlorine atoms can act as leaving groups in various cross-coupling polymerization reactions, such as Suzuki or Yamamoto couplings, to form the polymer backbone. The presence of three reactive halogen sites could theoretically lead to the formation of cross-linked or hyperbranched polymers with high thermal stability and chemical resistance.

Furthermore, polymers synthesized from this monomer would possess latent reactive sites (the chlorine atoms) along the polymer chain. These sites could be modified in post-polymerization functionalization steps. For example, Ullmann coupling reactions could be employed to introduce amine-containing functionalities onto the polymer backbone, a technique used for bromo-substituted ether-linked polymers to enhance properties like carbon dioxide capture. mdpi.com The ethoxy group would contribute to the polymer's solubility and processing characteristics. google.com

As a derivative of a multi-halogenated benzene (B151609), this compound is a precursor for a range of specialty chemicals. The selective substitution of the bromine atom allows for the synthesis of a variety of complex aromatic compounds. For example, reaction with a cyanide source could yield a dichlorinated ethoxybenzonitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

A patent for the production of 1-bromo-3,5-dichlorobenzene highlights its utility in creating various derivatives, including phenols, thiophenols, and anilines, through nucleophilic substitution of the bromine atom. google.com Applying this logic, this compound could be transformed into 3,5-dichloro-2-ethoxyphenol or N-(3,5-dichloro-2-ethoxyphenyl) derivatives, which are complex structures valuable in the fine chemicals industry.

Table 2: Potential Derivatization Reactions

Reagent/Catalyst Product Type Potential Application
Arylboronic Acid / Pd Catalyst Biphenyl Derivative Liquid Crystals, Organic Electronics
Ammonia / Cu Catalyst Aniline Derivative Dye Synthesis, Agrochemicals
Sodium Cyanide / Pd or Ni Catalyst Benzonitrile Derivative Pharmaceutical Intermediate
Water / Ru Catalyst Phenol (B47542) Derivative Polymer Monomer, Stabilizer

Derivatization for Analytical Reagents and Probes

The structure of this compound provides a scaffold that can be derivatized to create specialized analytical reagents. The bromine atom serves as a convenient attachment point for various functional groups through well-established chemical reactions.

For example, the bromine can be replaced with a fluorophore or a chromophore via a Sonogashira or Suzuki coupling reaction. This would create a probe molecule where the dichlorinated ethoxybenzene unit could act as a specific recognition element, for instance, through halogen-π interactions with electron-rich aromatic systems. researchgate.net The attached signaling unit would allow for detection and quantification using spectroscopic methods. While no specific analytical reagents based on this exact molecule are widely documented, the principles of probe design are well-established. A related compound, 1,3,5-trimethoxybenzene, is used as a derivatizing agent to quantify halogens in aqueous systems, highlighting the utility of substituted benzenes in analytical chemistry. fao.org

Environmental Transformations and Degradation Pathways

Photodegradation Mechanisms of Halogenated Aromatics

Photodegradation, or the breakdown of compounds by light, represents a significant pathway for the transformation of halogenated aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. The core mechanism involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the carbon-halogen bond, the weakest link in many of these structures.

For halogenated aromatic compounds, the primary photochemical process is often homolytic cleavage, where the carbon-halogen bond breaks to form a halogen radical and an aryl radical. In the case of 1-Bromo-3,5-dichloro-2-ethoxybenzene, the carbon-bromine (C-Br) bond is typically more susceptible to cleavage than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. Studies on other brominated aromatic compounds have shown that debromination is a major photochemical process. researchgate.net The resulting aryl radical is highly reactive and can undergo several subsequent reactions, such as abstracting a hydrogen atom from the surrounding solvent (e.g., water) to form a de-halogenated aromatic compound, or reacting with oxygen to form phenolic products. The solvent itself can influence the degradation process; generally, photodegradation is faster in more polar solvents. nih.gov

Identifying the transient and stable products formed during photodegradation is essential for understanding the complete transformation pathway and assessing the potential toxicity of the intermediates. High-Resolution Mass Spectrometry (HR-MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for this purpose. nih.gov

HR-MS provides highly accurate mass measurements (typically to within a few parts per million), which allows for the determination of the elemental composition of the degradation products. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, after the photodegradation of this compound, HR-MS could be used to identify products resulting from the loss of bromine, chlorine, or the ethoxy group, as well as the addition of hydroxyl groups.

The general workflow for such an analysis involves:

Sample Exposure: An aqueous solution of the parent compound is exposed to a controlled UV light source simulating solar radiation.

Chromatographic Separation: At various time intervals, aliquots of the solution are injected into a GC or LC system to separate the parent compound from its various degradation products. mdpi.com

Mass Spectrometric Analysis: The separated compounds are ionized and analyzed by an HR-MS instrument, which records their accurate mass-to-charge ratios. mdpi.com

Data Processing: Specialized software is used to compare the measured accurate masses against theoretical masses of potential transformation products, allowing for their tentative identification. Confirmation is typically achieved by comparing retention times and fragmentation patterns with those of authentic reference standards. mdpi.com

A hypothetical set of photodegradation products for this compound that could be identified using this method is presented in the table below.

Potential Photodegradation Product Chemical Formula Transformation Pathway
3,5-Dichloro-2-ethoxyphenolC₈H₈Cl₂O₂Photohydrolysis (replacement of Br with OH)
1-Bromo-3,5-dichlorobenzene (B43179)C₆H₃BrCl₂Cleavage of the ethoxy group
1-Bromo-3-chlorophenolC₆H₄BrClODechlorination and ether cleavage
DichlorophenolsC₆H₄Cl₂ODebromination and ether cleavage

Chemical Degradation in Aqueous Systems

In aqueous environments, particularly where light penetration is limited (e.g., groundwater, deep water bodies), chemical degradation processes become more important. For halogenated aromatic compounds, the principal abiotic reactions are hydrolysis and oxidation.

Hydrolysis is a reaction with water that can lead to the replacement of a halogen atom with a hydroxyl (-OH) group. However, for aryl halides like this compound, the carbon-halogen bonds are stabilized by the aromatic ring, making them generally resistant to hydrolysis under typical environmental pH and temperature conditions. The process is often extremely slow. nih.gov

Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), can be a more significant degradation pathway. These radicals can be generated in advanced oxidation processes (AOPs) used in water treatment or naturally via photochemical reactions involving dissolved organic matter. nih.gov The hydroxyl radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates, which can subsequently undergo ring cleavage, ultimately mineralizing the compound to carbon dioxide, water, and halide ions. nih.gov A study on the photochemical oxidation of 1,3-dichloro-2-propanol (B29581) demonstrated complete degradation and significant mineralization using UV and hydrogen peroxide (H₂O₂), a source of hydroxyl radicals. nih.gov

Biotransformation and Abiotic Degradation in Environmental Matrices (Conceptual)

In environmental matrices such as soil and sediment, both biological and abiotic processes contribute to the degradation of halogenated organic compounds.

Biotransformation involves the action of microorganisms (bacteria and fungi). A key mechanism for highly halogenated aromatics is reductive dehalogenation , which primarily occurs under anaerobic (oxygen-deficient) conditions. nih.gov In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process generally reduces the toxicity of the compound and makes it more susceptible to further degradation. nih.gov

Under aerobic (oxygen-rich) conditions, microorganisms can employ oxidative degradation . Enzymes such as monooxygenases and dioxygenases can incorporate oxygen atoms into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. nih.gov The presence of multiple halogen atoms, as in this compound, can hinder this process, but it remains a potential long-term degradation pathway.

Abiotic degradation in soil and sediment can occur through reactions with naturally present minerals. For instance, certain iron-containing minerals, like magnetite or iron sulfides, can act as reductants, facilitating abiotic reductive dehalogenation on their surfaces. dtic.mil The effectiveness of this process depends on factors like the mineral composition of the matrix, pH, and the availability of electron donors. dtic.mil

Analytical Monitoring for Environmental Detection (Methodology Focus)

To assess the presence and concentration of this compound and its degradation products in environmental samples (e.g., water, soil, air), highly sensitive and specific analytical methods are required. The choice of method depends on the volatility of the analyte and the complexity of the sample matrix. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust technique for the analysis of volatile and semi-volatile organic compounds. nih.gov

Principle: The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio.

Application: GC-MS provides excellent separation for complex mixtures and generates characteristic fragmentation patterns that serve as a "fingerprint" for compound identification, often confirmed by matching against spectral libraries like NIST. mdpi.com For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used, operating in multiple reaction monitoring (MRM) mode. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for less volatile, more polar, or thermally unstable compounds that are not suitable for GC analysis. spectroscopyonline.com

Principle: The sample is separated using high-performance liquid chromatography (HPLC). The eluent from the LC column is directed to an ion source (e.g., electrospray ionization, ESI) that generates ions in the gas phase, which are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). spectroscopyonline.com

Application: LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of emerging contaminants and their degradation products in water samples with minimal cleanup. spectroscopyonline.comperkinelmer.com It can quantify compounds down to nanogram-per-liter levels. spectroscopyonline.com

The table below summarizes key parameters for these analytical techniques.

Technique Typical Analytes Ionization Method Key Advantages Common Detection Limits
GC-MS Volatile/Semi-volatile Halogenated AromaticsElectron Ionization (EI)High resolution, extensive libraries for identification, robust. mdpi.comng/L to µg/L range. nih.govresearchgate.net
LC-MS/MS Polar, Non-volatile, Thermally Labile CompoundsElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) spectroscopyonline.comHigh sensitivity and selectivity, suitable for trace analysis in aqueous samples, minimal sample prep. mdpi.comspectroscopyonline.compg/L to ng/L range. mdpi.com

Future Research Directions and Emerging Areas

Development of More Sustainable Synthetic Routes

The historical synthesis of polyhalogenated benzenes often involves multi-step procedures that may utilize harsh reagents and produce significant waste streams. For instance, classical methods for producing related compounds like 1-bromo-3,5-dichlorobenzene (B43179) have involved reactions using acetanilide (B955) with chlorine and bromine in strong acids, followed by diazotization—a process that is effective but not ideal from a green chemistry perspective. google.comgoogle.com Future research must prioritize the development of more sustainable and efficient synthetic pathways to 1-Bromo-3,5-dichloro-2-ethoxybenzene.

Emerging areas of focus include:

Photoredox Catalysis: Visible-light-mediated photocatalysis is a powerful tool for forming challenging chemical bonds under mild conditions. nih.govresearchgate.netnih.gov Research could explore the use of inexpensive organic photocatalysts to orchestrate the specific halogenation and etherification of benzene (B151609) precursors, potentially reducing the number of synthetic steps and avoiding harsh reagents.

Enzymatic Halogenation: The discovery of halogenase enzymes, which nature uses to create a vast array of halogenated compounds, opens the door to biocatalytic synthesis. nih.gov Future investigations could focus on identifying or engineering halogenase enzymes capable of selectively installing bromine and chlorine atoms onto an ethoxybenzene scaffold. Computational studies can aid in understanding the mechanisms of these enzymes.

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and reduced waste. Developing a continuous manufacturing process for this compound, perhaps integrating catalytic steps within the flow system, represents a significant step towards sustainable industrial production. google.com

Exploration of Novel Reactivity and Functionalization Pathways

The substitution pattern of this compound offers a rich playground for exploring selective chemical transformations. The carbon-bromine bond is typically more reactive than carbon-chlorine bonds in common cross-coupling reactions, providing an immediate handle for selective functionalization.

Future research will likely concentrate on:

Selective Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, are prime candidates for selectively replacing the bromine atom. nih.govuzh.chresearchgate.net A key research goal will be to optimize reaction conditions to ensure exclusive reactivity at the C-Br bond, leaving the two C-Cl bonds and the two C-H positions intact for subsequent modifications. This would allow for the stepwise and controlled construction of complex molecular architectures.

Late-Stage C-H Functionalization: The two remaining hydrogen atoms on the aromatic ring are potential sites for direct functionalization. Research into transition-metal-catalyzed C-H activation could unlock pathways to install new functional groups without pre-functionalization, offering a highly atom-economical route to novel derivatives. The directing influence of the existing ethoxy, bromo-, and chloro-substituents on the regioselectivity of C-H activation will be a critical area of study.

Photocatalytic Radical Generation: The generation of aryl radicals from aryl halides using photoredox catalysis is a rapidly advancing field. nih.govresearchgate.net Future work could explore the generation of the 3,5-dichloro-2-ethoxyphenyl radical from this compound. This reactive intermediate could then be trapped with various partners, enabling the formation of bonds and structures that are difficult to access through traditional two-electron chemistry. nih.govrsc.org

Advanced Computational Prediction and Machine Learning in Halogenated Arene Chemistry

As the complexity of molecules like this compound increases, so does the challenge of predicting their reactivity and properties. Advanced computational methods and machine learning (ML) are poised to revolutionize this field.

Key future directions include:

Reactivity and Regioselectivity Prediction: ML models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. cmu.edu For this specific molecule, ML algorithms like Light Gradient Boosting Machine (LightGBM) or Random Forest, using molecular fingerprints or descriptors as inputs, could be developed to predict the most likely site of reaction (C-Br, C-Cl, or C-H) under various conditions. nih.govrsc.org Such models can guide experimental design, saving time and resources. nih.gov

Quantum Mechanical (QM) Studies: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, bond strengths, and the transition states of potential reactions. Future computational studies will be essential for understanding the subtle electronic effects of the three halogens and the ethoxy group, explaining observed reactivity patterns, and predicting the strength of non-covalent interactions like halogen bonding.

Property Prediction for Materials Science: ML can be used to forecast the physical and material properties of derivatives before they are ever synthesized. By building Quantitative Structure-Property Relationship (QSPR) models, researchers could screen virtual libraries of compounds based on this compound to identify candidates with desirable characteristics for applications in materials science.

Table 1: Potential Applications of Machine Learning in the Study of this compound

Machine Learning Model TypeInput DataPredicted OutputPotential Impact
Reaction Outcome Prediction Reactants (including molecule's structure), Reagents, Solvents, TemperatureMajor Product(s) and YieldAccelerates the discovery of novel functionalization reactions and optimizes synthetic routes. cmu.edu
Regioselectivity Model Molecular Structure (CM5 charges, fingerprints)Probability of reaction at each potential site (C-Br, C-Cl, C-H)Guides chemists in achieving site-selective modifications for building complex molecules. rsc.org
QSAR/QSPR Models Computed Molecular Descriptors (e.g., XLogP, polarizability)Physicochemical properties (e.g., solubility), Biological activity, Material propertiesEnables virtual screening and rational design of new functional materials or bioactive compounds. nih.gov
Environmental Fate Prediction Molecular Fingerprints, Environmental Conditions (pH, redox)Rate constants of degradation with reactive species (e.g., radicals), Biodegradation pathwaysFacilitates risk assessment and the design of environmentally benign chemicals. nih.gov

Expanding Applications in Niche Material Sciences

The dense halogenation of this compound makes it an intriguing building block for advanced materials, primarily through the exploitation of halogen bonding.

Emerging applications to be explored are:

Halogen-Bonded Liquid Crystals: Halogen bonding is a highly directional non-covalent interaction that can be used to assemble molecules into ordered liquid crystalline phases. uniupo.itwhiterose.ac.ukacs.org The presence of both bromine and chlorine atoms (potential halogen-bond donors) offers opportunities to create supramolecular complexes with tailored properties. researchgate.netfigshare.com Future research could involve co-crystallizing this molecule with halogen-bond acceptors to create novel photoresponsive or thermally stable liquid crystals.

Functional Polymers: Incorporating halogenated monomers into polymers can impart properties such as flame retardancy, thermal stability, and modified solubility. numberanalytics.com The ether linkage in this compound can add flexibility to a polymer backbone. youtube.com Research could focus on polymerizing derivatives of this molecule to create new materials for specialty applications, such as advanced coatings or membranes.

Organic Electronics: The electronic properties of aromatic rings are heavily influenced by halogen substituents. While not a primary focus of current research, the potential for derivatives of this compound to be used as intermediates for organic semiconductors or as additives in organic electronic devices is an area ripe for exploration. google.com

Table 2: Potential Material Science Applications

Application AreaKey Structural Feature(s) of the MoleculeRationale for Future Research
Liquid Crystals Multiple halogen atoms (Br, Cl)The halogens can act as directional halogen-bond donors to form ordered supramolecular structures with tunable phase behavior. uniupo.itresearchgate.net
Functional Polymers Halogen atoms and the flexible ether linkageThe halogens can confer flame retardancy and thermal stability, while the ether group can improve processability and flexibility of the polymer chain. numberanalytics.com
Crystal Engineering Defined substitution pattern, potential for halogen and π-π interactionsCan serve as a versatile building block (synthon) for constructing complex, multi-component co-crystals with predictable packing and properties. acs.org

Comprehensive Environmental Fate Modeling and Analytical Methodology Enhancement

The introduction of any new chemical substance necessitates a thorough understanding of its environmental impact. For a polyhalogenated compound like this compound, this is particularly critical.

Future research must address:

Biodegradation Pathway Elucidation: The environmental persistence of halogenated aromatics is a significant concern. Research is needed to determine if and how this compound is biodegraded by microorganisms under both aerobic and anaerobic conditions. eurochlor.org Studies should aim to identify the specific enzymatic reactions involved, such as initial attack by oxygenases or reductive dehalogenation, and to characterize the resulting metabolites. nih.govnih.gov

Advanced Oxidation Processes: Investigating the degradation of this compound using advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, will be important for developing potential water treatment and remediation strategies. Machine learning models can help predict the reaction rate constants with these radicals. nih.govnih.gov

Development of Trace Analytical Methods: To monitor the presence of this compound and its potential degradation products in environmental matrices like water and soil, highly sensitive and specific analytical methods are required. Future work should focus on developing robust methods using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for trace-level detection and quantification. fastercapital.comresearchgate.netresearchgate.net

Q & A

Q. What are effective synthetic routes for 1-Bromo-3,5-dichloro-2-ethoxybenzene, and how can reaction conditions be optimized?

Methodological Answer:

  • Halogenation Strategies : Sequential bromination and chlorination of a pre-functionalized benzene ring, leveraging electrophilic aromatic substitution (EAS). Use Lewis acids (e.g., FeCl₃) to direct halogen placement. For ethoxy group introduction, employ Williamson ether synthesis with NaH and ethanol .
  • Optimization : Control stoichiometry (e.g., excess Br₂ for bromination) and temperature (0–5°C for selectivity). Monitor intermediates via TLC or GC-MS. Evidence from analogous compounds (e.g., 1-Bromo-3,5-dimethoxybenzene) suggests iridium-catalyzed borylation improves regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis : Use ¹H NMR to identify ethoxy (-OCH₂CH₃) protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and aromatic protons (split patterns indicate substituent positions). ¹³C NMR confirms halogen and ether carbons .
  • Purity Assessment : GC with FID detector or HPLC (C18 column, MeOH:H₂O mobile phase) to detect residual solvents/byproducts. For halogenated analogs, GC purity >95% is typical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How does the electronic environment of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -Cl and -Br groups deactivate the ring, directing electrophiles to meta/para positions. For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids under inert conditions. The ethoxy group (-OCH₂CH₃) acts as an electron donor, altering reactivity in nucleophilic substitutions .
  • Case Study : In Pd-catalyzed cross-couplings, steric hindrance from 3,5-dichloro groups may reduce yields. Optimize with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. What strategies mitigate conflicting crystallographic data when determining molecular structures of halogenated derivatives?

Methodological Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement. Address twinning or disorder by integrating multiple datasets or applying restraints to Cl/Br positions .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length discrepancies. For example, C-Br bond lengths in halogenated benzenes typically range 1.89–1.92 Å .

Q. How can computational methods predict regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT Modeling : Calculate electrostatic potential maps (e.g., using Gaussian09) to identify electron-deficient regions. For this compound, the ethoxy group directs electrophiles to the 4-position due to resonance donation .
  • Case Study : Nitration at the 4-position is favored (ΔG‡ = 25 kcal/mol), consistent with meta-directing effects of halogens. Validate with kinetic isotope effects (KIE) experiments .

Q. What are common impurities in synthesis, and how are they resolved?

Methodological Answer:

  • Byproducts :
    • Di-halogenated isomers : Formed during competitive EAS. Separate via silica gel chromatography (hexane:EtOAc gradient) .
    • Incomplete Etherification : Detect unreacted precursors via GC-MS. Repurify using recrystallization (hexane at -20°C) .
  • Quality Control : ICP-MS for halogen stoichiometry; ≥99% halogen content ensures reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.